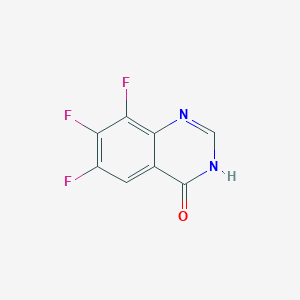
6,7,8-Trifluoroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8-Trifluoroquinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a heterocyclic compound Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoroquinazolin-4(3H)-one typically involves the introduction of fluorine atoms into the quinazolinone core. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms replace hydrogen atoms on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The process may include steps like halogenation, cyclization, and purification to obtain the desired product with high purity and yield.
化学反应分析
Types of Reactions
6,7,8-Trifluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 6,7,8-Trifluoroquinazolin-4(3H)-one depends on its specific biological target In general, fluorinated quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound without fluorine atoms.
6,7,8-Trichloroquinazolin-4(3H)-one: A chlorinated derivative with similar properties.
6,7,8-Tribromoquinazolin-4(3H)-one: A brominated derivative with distinct chemical and biological activities.
Uniqueness
6,7,8-Trifluoroquinazolin-4(3H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or halogenated counterparts. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug discovery and development.
属性
分子式 |
C8H3F3N2O |
|---|---|
分子量 |
200.12 g/mol |
IUPAC 名称 |
6,7,8-trifluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3F3N2O/c9-4-1-3-7(6(11)5(4)10)12-2-13-8(3)14/h1-2H,(H,12,13,14) |
InChI 键 |
JLXFKNDPYXSBRW-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
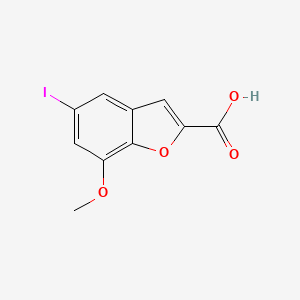
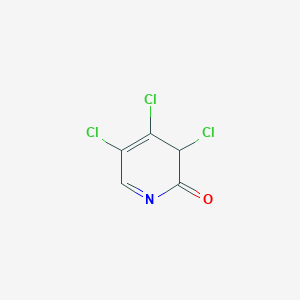
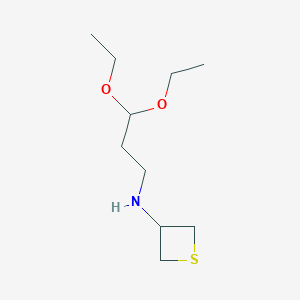
![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
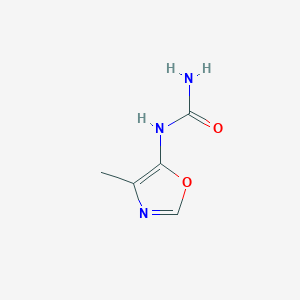
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)

![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)

